

A Technical Guide to the Structure and Synthesis of NBI-6024

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Compound of Interest

Compound Name:	NBI-6024
CAS No.:	239480-61-6
Cat. No.:	B10860019

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Introduction

NBI-6024 is an investigational altered peptide ligand (APL) derived from the immunodominant B-chain of human insulin. It has been explored as a potential therapeutic agent for Type 1 Diabetes (T1D). The rationale behind its development lies in the modulation of the autoimmune response that targets pancreatic β -cells in T1D. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **NBI-6024**, along with relevant quantitative data and experimental protocols.

Structure of NBI-6024

NBI-6024 is a modified 15-amino acid peptide corresponding to the 9-23 region of the human insulin B-chain.[1] The modification involves the substitution of two key amino acid residues. Specifically, the Tyrosine (Y) at position 16 is replaced by an Alanine (A), and the Cysteine (C) at position 19 is also replaced by an Alanine (A).[1]

The sequence of the native human insulin B-chain (9-23) is: Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly

The resulting amino acid sequence for **NBI-6024** is: Ser-His-Leu-Val-Glu-Ala-Leu-Ala-Leu-Val-Ala-Gly-Glu-Arg-Gly

Physicochemical Properties

Based on its amino acid sequence, the key physicochemical properties of **NBI-6024** have been calculated and are presented in the table below.

Property	Value
Molecular Formula	C68H117N19O22
Molecular Weight	1556.78 g/mol
Isoelectric Point (pI)	4.05
Net Charge at pH 7	-3
Extinction Coefficient	0 M ⁻¹ cm ⁻¹ (Does not contain Trp or Tyr)
Grand Average of Hydropathicity (GRAVY)	0.067

Synthesis of NBI-6024

The synthesis of **NBI-6024** is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of NBI-6024

This protocol outlines the manual synthesis of **NBI-6024** on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents:

- Rink Amide resin (100-200 mesh)

- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solvent: DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Precipitation solvent: Cold diethyl ether

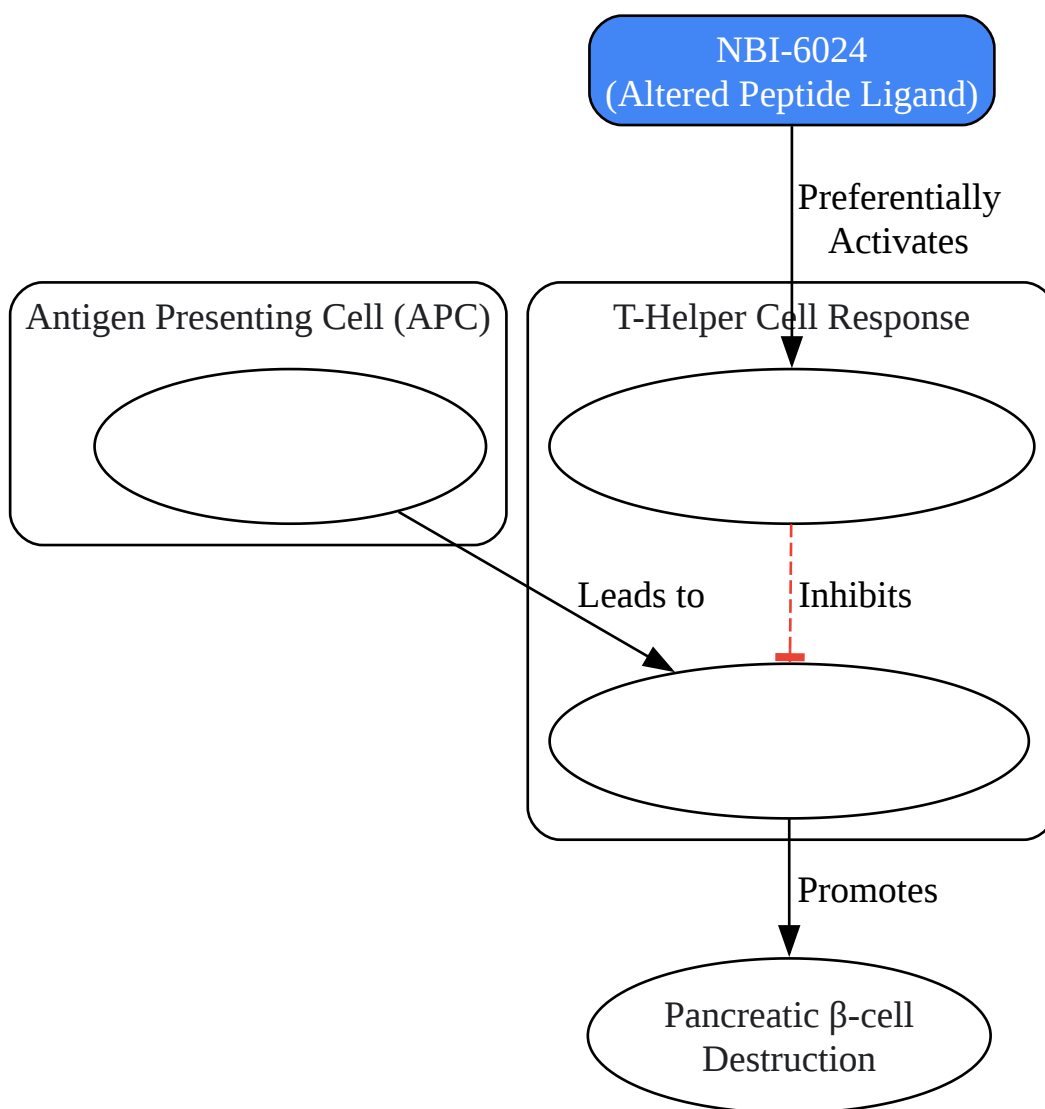
Procedure:

- Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling:
 - The first Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.
 - This activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
 - The resin is then washed with DMF to remove excess reagents.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the **NBI-6024** sequence (Arg, Glu, Gly, Ala, Val, Leu, Ala, Leu, Val, Ala, Glu, Leu, Val, His, Ser).

- **Final Fmoc Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF. The peptide-resin is then washed with DMF, followed by DCM, and dried.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The purified **NBI-6024** peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Mechanism of Action

NBI-6024 is designed to act as an altered peptide ligand to modulate the autoimmune response in T1D. The proposed mechanism involves shifting the T-helper (Th) cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype.

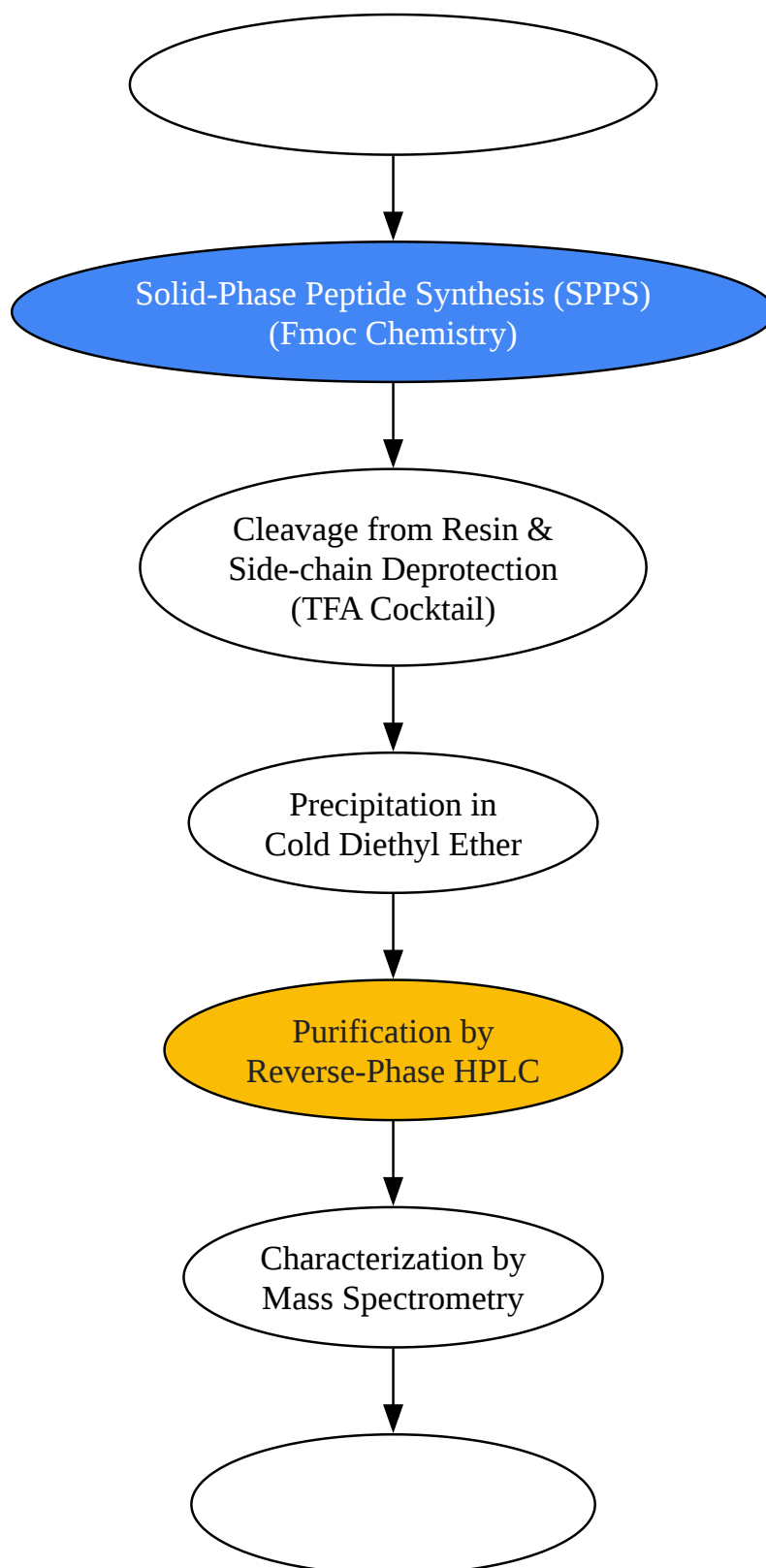


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Figure 1: NBI-6024 Signaling Pathway.

Experimental Workflows

The synthesis and characterization of **NBI-6024** follow a structured workflow to ensure the purity and identity of the final peptide product.



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Figure 2: NBI-6024 Synthesis Workflow.

Clinical Trial Data

A phase 2 clinical trial was conducted to evaluate the efficacy of **NBI-6024** in patients with new-onset T1D. The study assessed the effect of different doses of **NBI-6024** on β -cell function, as measured by C-peptide levels, and on daily insulin requirements.

Treatment Group	Mean Peak C-peptide at 24 months (pmol/ml)	Average Daily Insulin Dose at 24 months (IU)
Placebo	0.54	47.3 \pm 17.6
0.1 mg NBI-6024	0.59	47.8 \pm 20.4
0.5 mg NBI-6024	0.57	57.2 \pm 36.5
1.0 mg NBI-6024	0.48	51.6 \pm 21.8

The results of the phase 2 trial showed no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with **NBI-6024** and the placebo group. Similarly, the average daily insulin needs at 24 months were comparable across all treatment groups. The study concluded that treatment with **NBI-6024** at the tested doses did not improve or maintain β -cell function in patients with recent-onset T1D.

Conclusion

NBI-6024 is a synthetically accessible altered peptide ligand with a well-defined structure. While the rationale for its development as an immunomodulatory agent in T1D is sound, clinical trial results have not demonstrated a significant therapeutic benefit in preserving β -cell function. The detailed information on its structure and synthesis provided in this guide serves as a valuable resource for researchers in the fields of peptide chemistry, immunology, and drug development. Further research may explore modifications to the peptide structure or delivery method to enhance its therapeutic potential.

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References

- 1. Priming and effector dependence on insulin B:9–23 peptide in NOD islet autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
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